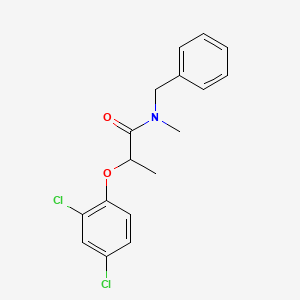![molecular formula C21H22ClNO3 B3935840 8-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B3935840.png)
8-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline
Übersicht
Beschreibung
8-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline, also known as CDMPEQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of quinoline derivatives and has been found to exhibit a variety of biochemical and physiological effects in vitro and in vivo.
Wirkmechanismus
The mechanism of action of 8-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline is not fully understood. However, studies have shown that 8-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline targets specific signaling pathways that are involved in cell growth and proliferation. In particular, 8-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to play a key role in cancer cell growth and survival.
Biochemical and Physiological Effects
8-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline has been found to exhibit a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anticancer activity, 8-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 8-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline in lab experiments is its high potency and selectivity. 8-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline has been found to exhibit potent anticancer activity at low concentrations, making it an attractive candidate for further development as a cancer therapeutic. However, one of the limitations of using 8-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline in lab experiments is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 8-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline. One area of research is to further elucidate the mechanism of action of 8-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline. This will help to identify specific targets and signaling pathways that are affected by 8-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline, which could lead to the development of more potent and selective anticancer agents. Another area of research is to investigate the potential of 8-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline as a therapeutic agent for other diseases, such as inflammation and oxidative stress. Finally, research on the pharmacokinetics and pharmacodynamics of 8-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline will be important for determining its safety and efficacy in vivo.
Wissenschaftliche Forschungsanwendungen
8-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline has been widely studied for its potential applications in scientific research. One of the main research areas where 8-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline has been investigated is in the field of cancer. Studies have shown that 8-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline exhibits anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. In addition, 8-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
Eigenschaften
IUPAC Name |
8-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO3/c1-15-13-16(2)21(18(22)14-15)26-12-10-24-9-11-25-19-7-3-5-17-6-4-8-23-20(17)19/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDXWDDVMNJURC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCOCCOC2=CC=CC3=C2N=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-[2-(2-Chloro-4,6-dimethylphenoxy)ethoxy]ethoxy]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate](/img/structure/B3935764.png)

![8-[4-(2-iodophenoxy)butoxy]quinoline](/img/structure/B3935776.png)
![(4-ethoxyphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B3935785.png)
![4-[2-(2-iodo-4-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3935795.png)
![1-bromo-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3935796.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-methoxybenzamide](/img/structure/B3935799.png)
![8-(5-bromo-2-methoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3935809.png)
![1-bromo-2-[4-(2-methoxyphenoxy)butoxy]-3,5-dimethylbenzene](/img/structure/B3935810.png)
![5-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N,N-diethyl-2-fluoro-4-nitroaniline](/img/structure/B3935812.png)
![1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B3935823.png)
![1-{2-[4-(2-methoxy-4-methylphenoxy)butoxy]phenyl}ethanone](/img/structure/B3935830.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B3935834.png)
![1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3935847.png)